![molecular formula C17H26N2O4 B1439962 Vildagliptin Carboxylic Acid Metabolite CAS No. 565453-40-9](/img/structure/B1439962.png)
Vildagliptin Carboxylic Acid Metabolite
Overview
Description
Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors . The carboxylic acid metabolite of Vildagliptin, also known as M20.7, is a major circulating component in plasma .
Synthesis Analysis
The synthesis of Vildagliptin involves various chemical reactions. The nitrile group in the molecule can undergo hydrolysis to form the amide and then the carboxylic acid . The most widely used method for the assay of Vildagliptin is High-Performance Liquid Chromatography (HPLC) .Molecular Structure Analysis
The molecular formula of Vildagliptin Carboxylic Acid Metabolite is C17H26N2O4 . The structure of Vildagliptin allows us to identify “weak” sites in the molecule. The nitrile group can undergo hydrolysis to form the amide and then the carboxylic acid .Chemical Reactions Analysis
An assay method based on the reaction of the secondary amino group of Vildagliptin (a Lewis base) with picric acid (a Lewis acid) forming a charge transfer complex with a yellow color has been described .Physical And Chemical Properties Analysis
The physicochemical properties of Vildagliptin have been assessed in various studies. These properties are determined using chromatographic, spectrophotometric, electrochemical, and other analysis methods .Scientific Research Applications
Comprehensive Analysis of Vildagliptin Carboxylic Acid Metabolite (UNII-TF6NS92SLH)
Vildagliptin Carboxylic Acid Metabolite, known by its unique identifier UNII-TF6NS92SLH, is a significant compound in scientific research due to its role as a major metabolite of Vildagliptin. Below is a detailed analysis of its unique applications in various scientific fields.
Pharmacokinetics in Renal Impairment: The metabolite has been studied for its altered pharmacokinetics in patients with renal impairment. Research indicates that the plasma exposure of M20.7, the carboxylic acid metabolite, increases significantly in chronic renal failure (CRF) patients due to the accumulation of uremic toxins which inhibit the activity of organic anion transporter 3 (OAT3), affecting the renal excretion of M20.7 .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: As a DPP-4 inhibitor, Vildagliptin Carboxylic Acid Metabolite plays a crucial role in increasing the level and activity of incretins, which are hormones that reduce blood glucose levels by enhancing insulin secretion. This mechanism is essential for the treatment of type 2 diabetes .
Drug Interaction Studies: The metabolite is used in drug interaction studies to understand how other drugs might affect its excretion, especially in the context of renal failure where its plasma levels are significantly altered. This is important for the safe use of Vildagliptin in combination therapies .
Transporter Studies: The metabolite serves as a substrate for transporter studies, particularly for OAT3. These studies help in understanding the transport mechanisms that affect the drug’s excretion and the potential for drug-drug interactions .
Metabolic Pathway Elucidation: Understanding the metabolic pathway of Vildagliptin, including the formation of its carboxylic acid metabolite, is crucial for the development of similar therapeutic agents and for predicting individual variations in drug metabolism .
Physicochemical Property Analysis: The metabolite’s physicochemical properties, such as solubility and stability, are analyzed to develop new methods for the estimation of Vildagliptin in medicinal formulations and biological media. This is vital for quality control and ensuring the efficacy of the drug .
Mechanism of Action
Target of Action
The primary target of Vildagliptin Carboxylic Acid Metabolite is the enzyme known as dipeptidyl peptidase-4 (DPP-4). DPP-4 is a transmembrane cell surface aminopeptidase, which is widely expressed in liver, kidney, lung, intestine and other tissues, as well as capillary endothelial cells and subsets of T lymphocytes .
Mode of Action
By inhibiting DPP-4, Vildagliptin prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels . Elevated levels of GLP-1 and GIP consequently result in improved glycemic control .
Biochemical Pathways
The major biochemical pathway affected by Vildagliptin is the incretin pathway. Incretins like GLP-1 and GIP are hormones that regulate blood glucose levels and maintain glucose homeostasis . By inhibiting DPP-4, Vildagliptin prevents the rapid inactivation of these incretins, thereby enhancing their insulinotropic effects .
Pharmacokinetics
Vildagliptin is rapidly and well absorbed with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extra vascular spaces . The primary elimination pathway is hydrolysis by multiple tissues/organs . The DPP-4 enzyme contributes to the formation of the major hydrolysis metabolite, LAY 151 . Vildagliptin is also a substrate of DPP-4 .
Result of Action
The molecular effect of Vildagliptin’s action is the inhibition of DPP-4, which leads to increased levels of GLP-1 and GIP . This results in improved glycemic control . On a cellular level, this can lead to enhanced insulin secretion and regulation of blood glucose levels .
Action Environment
Environmental factors such as renal impairment can influence the action of Vildagliptin. For instance, in patients with chronic renal failure, there is an increase in plasma exposure of Vildagliptin due to reduced glomerular filtration . Additionally, the accumulation of uremic toxins in patients with chronic renal failure can inhibit the activity of organic anion transporter 3 (OAT3), blocking renal excretion of Vildagliptin .
properties
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11?,12?,13-,16?,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZNLUFQUDQQJU-FBXIQOIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676196 | |
Record name | N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
565453-40-9 | |
Record name | L-Proline, N-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)glycyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565453409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-PROLINE, N-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)GLYCYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6NS92SLH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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